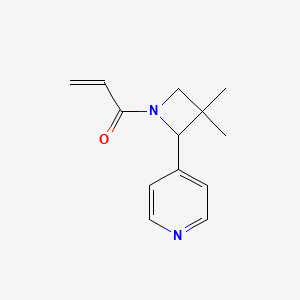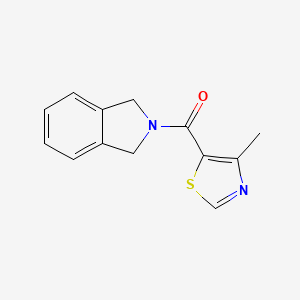![molecular formula C20H18BrNO3S2 B2531419 (5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 861427-83-0](/img/structure/B2531419.png)
(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one" is a derivative of thiazolidinedione, a class of compounds known for their antiproliferative activity against various human cancer cell lines. The structure of this compound includes a thiazolidinedione core with a substituted benzylidene moiety that contains a bromine atom and a dimethoxyphenyl ethyl group. This class of compounds has been extensively studied for their potential use in cancer treatment due to their ability to inhibit the growth of cancer cells .
Synthesis Analysis
The synthesis of similar thiazolidinedione derivatives involves the reaction of different substituted aromatic sulfonyl chlorides and alkyl halides with a thiazolidinedione core. The process typically includes characterizing the synthesized compounds using techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . In a related study, the bromination of a methyl-substituted benzylidene-thiazolidinedione was achieved using bromine in the presence of carbon tetrachloride under incandescent light, yielding a brominated product with a 70% success rate .
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives can be complex, with dihedral angles between the thiazolidinedione group and the attached aromatic rings influencing the overall shape and reactivity of the molecule. For instance, a related compound exhibited significant dihedral angles between the thiazolidinedione group and the toluene and hydroxybenzene rings, which can affect the molecule's interactions with biological targets .
Chemical Reactions Analysis
Thiazolidinedione derivatives can participate in various chemical reactions, including hydrogen bonding, which plays a crucial role in their biological activity. For example, the formation of inversion dimers linked by hydrogen bonds and reinforced by C-H...O interactions has been observed in the crystal structure of a similar compound . These interactions are essential for the stability and biological function of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives, including their drug likeness, can be predicted in silico. These compounds have been synthesized and evaluated for their antitumor activity, showing moderate activity against human cancer cell lines. The physicochemical properties such as solubility, lipophilicity, and molecular weight are crucial for their potential as drug candidates. The presence of a bromine atom in the molecule can significantly influence these properties and, consequently, the compound's biological activity .
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Diversity
Thiazolidinone derivatives are explored extensively in the literature for their vibrant potential against several activities. The ease of synthetic routes for synthesizing these compounds has attracted the attention of chemists and researchers, leading to the development of new compounds with a variety of biological activities. The synthesis of thiazolidinone and its derivatives involves various approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry methods, aiming to improve selectivity, purity, product yield, and pharmacokinetic activity (Sahiba et al., 2020).
Biological Activities and Medicinal Applications
The thiazolidinone scaffold exhibits a wide range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These diverse biological responses make it a highly valued moiety in medicinal chemistry for the development of new drug candidates. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making these derivatives valuable in the synthesis of organic combinations with significant therapeutic potential (Sahiba et al., 2020).
Drug Design and Development
The thiazolidinone ring system serves as a pharmacophore and a privileged scaffold in medicinal chemistry, underlining its importance in drug design and development. Recent studies have focused on the latest scientific reports regarding the antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties of thiazolidin-4-ones. The influence of different substituents on their biological activity has been a subject of interest, which may help optimize the structure of thiazolidin-4-one derivatives for more efficient drug agents (Mech et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3S2/c1-24-16-8-5-14(11-17(16)25-2)9-10-22-19(23)18(27-20(22)26)12-13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZWOMOJLRFQLE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)
![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)


![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
